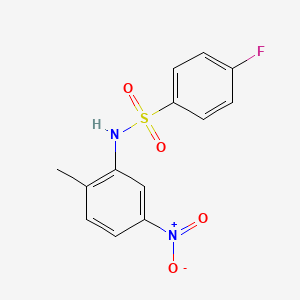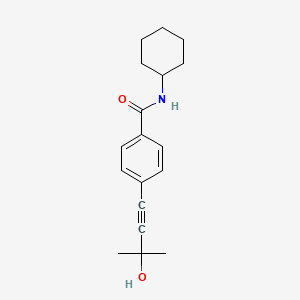
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide, also known as TPC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPC is a small molecule that has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Applications De Recherche Scientifique
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to have anti-fibrotic properties by inhibiting the activation of fibroblasts.
Mécanisme D'action
The mechanism of action of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide is not fully understood. However, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide also inhibits the activation of TGF-β, a growth factor that plays a key role in fibrosis.
Biochemical and Physiological Effects
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit the activation of fibroblasts. Additionally, 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide in lab experiments is its small size, which allows for easy penetration of cell membranes. Additionally, 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to be relatively stable and non-toxic. However, one of the limitations of using 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide. One area of research is the development of more efficient synthesis methods for 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide. Another area of research is the investigation of the potential therapeutic applications of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide in various diseases, such as cancer, inflammation, and fibrosis. Additionally, the mechanism of action of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide needs to be further elucidated to fully understand its biological effects.
Méthodes De Synthèse
The synthesis of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with piperidine to form 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide. The synthesis method of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been optimized to produce high yields of the compound.
Propriétés
IUPAC Name |
1-(thiophene-2-carbothioyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c12-10(14)8-3-5-13(6-4-8)11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWWZLQFMZHLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylcarbonothioyl)-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)
![4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)
![N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5807446.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)

![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)
![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)